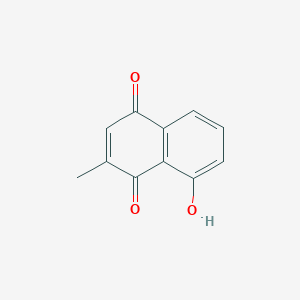

Isoplumbagin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Isoplumbagin can be synthesized through various chemical routes. One common method involves the oxidation of 3-methyl-1,4-naphthoquinone using suitable oxidizing agents under controlled conditions . Another approach includes the cyclization of appropriate precursors followed by oxidation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the bark of Lawsonia inermis and Plumbago europaea . The extraction process is followed by purification steps to isolate the compound in its pure form .

化学反応の分析

Types of Reactions: Isoplumbagin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products:

科学的研究の応用

Isoplumbagin has a wide range of applications in scientific research:

作用機序

Isoplumbagin exerts its biological effects through several mechanisms:

Anticancer Activity: It acts as a substrate for NAD(P)H quinone dehydrogenase 1 (NQO1), leading to the generation of hydroquinone.

Antimicrobial Activity: The compound interferes with microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response.

類似化合物との比較

Isoplumbagin is structurally similar to other naphthoquinones such as plumbagin and juglone . it exhibits unique properties:

特性

IUPAC Name |

8-hydroxy-2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-5-9(13)7-3-2-4-8(12)10(7)11(6)14/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOIGGHUSNHCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317990 | |

| Record name | Isoplumbagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoplumbagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14777-17-4 | |

| Record name | Isoplumbagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoplumbagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoplumbagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPLUMBAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW8KH5YY53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoplumbagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 - 68 °C | |

| Record name | Isoplumbagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isoplumbagin acts as a substrate for the enzyme NAD(P)H quinone dehydrogenase 1 (NQO1) [, ]. This interaction leads to the generation of hydroquinone, which impacts mitochondrial function by reversing mitochondrial fission, reducing mitochondrial complex IV activity, and ultimately compromising overall mitochondrial function []. These mitochondrial disruptions contribute to this compound's cytotoxic effects on cancer cells.

A: this compound (5-hydroxy-3-methyl-1,4-naphthoquinone) [] is a naturally occurring quinone. While specific spectroscopic data is not provided in the provided abstracts, its structure can be deduced from its chemical name and relationship to Plumbagin. It has a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol. You can find detailed synthetic pathways for this compound in the literature [, , ].

ANone: this compound has demonstrated promising in vitro anticancer activity against various cancer cell lines. Studies have shown that this compound treatment suppresses cell viability and invasion of:

- Oral squamous cell carcinoma (OSCC) OC3-IV2 cells []

- Glioblastoma U87 cells []

- Non-small cell lung carcinoma H1299 cells []

- Prostate cancer PC3 cells []

- Cervical cancer Hela cells []

A: Yes, in vivo studies using an orthotopic xenograft model of oral squamous cell carcinoma (OSCC) demonstrated that administration of 2 mg/kg this compound significantly inhibited tumor growth []. This finding suggests promising potential for this compound as a therapeutic agent for cancer treatment.

A: Research indicates that this compound interacts with specific ion channels. Notably, it inhibits the ether-à-go-go related gene (erg)-mediated K+ current (IK(erg)) in a concentration-dependent manner []. This inhibition was observed in both GH3 and MA-10 Leydig tumor cells, suggesting a potential role for this interaction in this compound's effects on cellular function.

ANone: Beyond its anticancer potential, this compound has shown activity in other areas:

- Antimicrobial: Exhibits activity against multidrug-resistant (MDR) pathogenic bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Acinetobacter baumannii, and Pseudomonas aeruginosa [].

- Anti-inflammatory: Demonstrates anti-inflammatory properties in various experimental models [].

A: this compound is a naturally occurring compound found in plants like Lawsonia inermis (Henna) [, , ] and Plumbago europaea [, ]. These plants have a long history of traditional use for various medicinal purposes.

A: Research has explored the use of this compound as a natural dye sensitizer in the fabrication of DSSCs []. Initial studies using this compound extracted from Laali stem bark showed promising results, with fabricated DSSCs exhibiting current-voltage characteristics indicative of potential for electricity generation [].

A: While the provided abstracts don't delve deep into specific SAR studies, they highlight the importance of the quinone structure for this compound's activity. For instance, its activity is often compared to Plumbagin, a closely related compound. Research suggests that modifications to the quinone core structure could impact its interaction with NQO1 and other targets, ultimately affecting its potency and selectivity [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-O-tert-butyl 3-O-methyl 2-(trifluoromethylsulfonyloxy)-5,6,8,9-tetrahydropyrido[2,3-d]azepine-3,7-dicarboxylate](/img/structure/B1652484.png)

![4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid](/img/structure/B1652489.png)

![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)

![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B1652492.png)

![3-Pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine](/img/structure/B1652496.png)

![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)